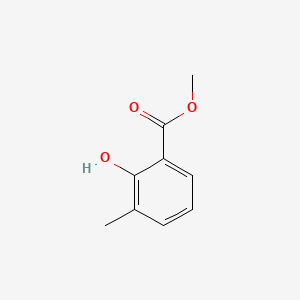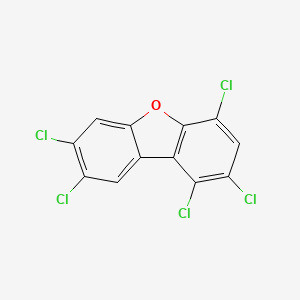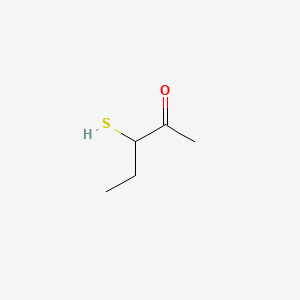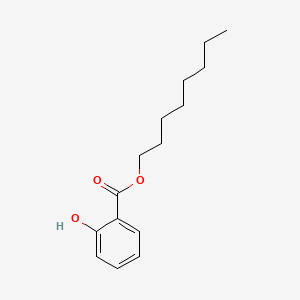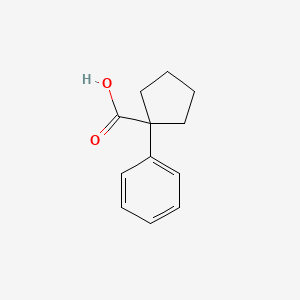
2-Phénylthiophène
Vue d'ensemble
Description
OSM-S-468 est un composé appartenant à la série des aminothiénopyrimidines, qui a été étudié pour ses applications potentielles dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques par le biais d'une collaboration open source. OSM-S-468 a montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus grave de paludisme.
Applications De Recherche Scientifique
OSM-S-468 has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate for the synthesis of various derivatives with potential biological activity.
Biology: The compound is used to study the biochemical pathways and molecular targets involved in malaria infection.
Medicine: OSM-S-468 is being investigated for its potential as an antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
Industry: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Thiophene rings, which are common constituents in drugs, are known to interact with various biological targets .
Mode of Action
2-Phenylthiophene is a mono-substituted thiophene that is metabolised by induced (β-napthoflavone) rat hepatic microsomes and human CYP1A1 supersomes to both an S-oxide and epoxide . The S-oxide is the favoured route .
Biochemical Pathways
The biochemical pathways affected by 2-Phenylthiophene involve its metabolism to S-oxide and epoxide forms . These reactive metabolites are thought to be the cause of toxicities associated with several thiophene-containing drugs .
Pharmacokinetics
It is known that 2-phenylthiophene undergoes extensive turnover in freshly isolated hepatocytes from non-induced rats .
Result of Action
The formation of reactive metabolites (s-oxide and epoxide) during its metabolism could potentially lead to cellular toxicity .
Action Environment
The action, efficacy, and stability of 2-Phenylthiophene can be influenced by various environmental factors, including the presence of certain P450 isoforms that can shift the metabolic profile of thiophenes .
Analyse Biochimique
Biochemical Properties
2-Phenylthiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxide and thiophene epoxide . These intermediates can further interact with other biomolecules, potentially leading to covalent modifications and alterations in their function.
Cellular Effects
2-Phenylthiophene affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 2-Phenylthiophene can impact cellular metabolism by altering the flux through specific metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Phenylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting their catalytic activity . Additionally, 2-Phenylthiophene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylthiophene can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylthiophene can undergo metabolic degradation, leading to the formation of reactive intermediates that may have prolonged effects on cells . These long-term effects can include alterations in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-Phenylthiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, 2-Phenylthiophene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-Phenylthiophene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of thiophene-S-oxide and thiophene epoxide . These metabolites can further participate in various biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors plays a crucial role in determining the compound’s metabolic fate.
Transport and Distribution
Within cells and tissues, 2-Phenylthiophene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, the compound may be transported across cellular membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can impact the compound’s overall activity and function.
Subcellular Localization
The subcellular localization of 2-Phenylthiophene is an important factor determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Phenylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions can influence the compound’s biochemical properties and cellular effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'OSM-S-468 implique la construction de l'échafaudage aminothiénopyrimidine. Le processus commence généralement par la préparation du matériau de départ thiophénique, suivie de la formation du noyau thiénopyrimidineLes conditions réactionnelles impliquent souvent l'utilisation de réactions de couplage croisé catalysées au palladium, telles que l'amination de Suzuki ou de Buchwald-Hartwig, sous des conditions de température et de pression contrôlées .
Méthodes de production industrielle : La production industrielle de l'OSM-S-468 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pourrait améliorer la scalabilité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : OSM-S-468 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines ou réduire les doubles liaisons.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur l'échafaudage thiénopyrimidine.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont employés.
Substitution : Les conditions impliquent souvent l'utilisation de bases comme l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des substituants spécifiques et des conditions réactionnelles. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des hétérocycles réduits.
4. Applications de la recherche scientifique
OSM-S-468 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il sert d'intermédiaire précieux pour la synthèse de divers dérivés présentant une activité biologique potentielle.
Biologie : Le composé est utilisé pour étudier les voies biochimiques et les cibles moléculaires impliquées dans l'infection paludéenne.
Médecine : OSM-S-468 est en cours d'investigation pour son potentiel en tant que médicament antipaludique, avec des études axées sur son efficacité, sa toxicité et son mécanisme d'action.
Industrie : La structure unique du composé en fait un candidat pour le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'OSM-S-468 implique l'inhibition de la tRNA synthétase d'asparagine Plasmodium falciparum (PfAsnRS). Cette enzyme est cruciale pour la synthèse des protéines dans le parasite. OSM-S-468 agit comme un pro-inhibiteur, formant un adduit covalent avec le site actif de l'enzyme, bloquant ainsi son activité. Cette inhibition conduit à la perturbation de la synthèse des protéines et à l'activation de la réponse de famine en acides aminés, ce qui entraîne finalement la mort du parasite .
Composés similaires :
OSM-S-106 : Un autre composé aminothiénopyrimidine présentant une activité antipaludéenne similaire.
TCMDC-135294 : Un composé structurellement apparenté identifié dans une bibliothèque GSK.
Comparaison : OSM-S-468 est unique en son inhibition spécifique de la PfAsnRS, tandis que d'autres composés similaires peuvent cibler différentes enzymes ou voies. Par exemple, OSM-S-106 inhibe également la synthèse des protéines, mais par un mécanisme différent impliquant la formation d'un adduit covalent avec une enzyme différente. Les différences structurales entre ces composés contribuent à leurs activités biologiques distinctes et à leurs applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library.
Comparison: OSM-S-468 is unique in its specific inhibition of PfAsnRS, whereas other similar compounds may target different enzymes or pathways. For example, OSM-S-106 also inhibits protein synthesis but through a different mechanism involving the formation of a covalent adduct with a different enzyme. The structural differences between these compounds contribute to their distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-55-8, 56842-14-9 | |
| Record name | 2-Phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2-phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylthiophene?
A1: 2-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.
Q2: Are there any spectroscopic data available for 2-phenylthiophene?
A2: Yes, several studies have investigated the spectroscopic properties of 2-phenylthiophene. For instance, research has focused on its electronic absorption spectra in both polar and non-polar solvents , revealing insights into the interaction between the thienyl and phenyl chromophores. Additionally, studies utilizing Femtosecond Stimulated Raman Scattering (FSRS) have provided valuable data on the vibrational modes and excited-state dynamics of the molecule.
Q3: Does 2-phenylthiophene exhibit any mesophase behavior?
A3: While 2-phenylthiophene itself is not known to be mesogenic, researchers have synthesized various derivatives by attaching flexible chains or polar groups to the molecule. This modification has led to the observation of smectic and columnar mesophases in these derivatives. These findings highlight the potential of using 2-phenylthiophene as a building block for liquid crystal materials.
Q4: What is known about the stability of 2-phenylthiophene?
A4: 2-Phenylthiophene exhibits good stability under various conditions. Studies have investigated its photostability when incorporated into organic dyes for solar cell applications. The results showed that the incorporation of 2-phenylthiophene as a donor unit led to enhanced stability compared to reference dyes.
Q5: What are the common synthetic approaches to prepare 2-phenylthiophene?
A5: Several synthetic routes have been established for 2-phenylthiophene. A notable method involves the reaction of unsaturated carbonyl compounds with activated sulfur, leading to the formation of 2-phenylthiophene along with other sulfur-containing heterocycles. Another approach utilizes a palladium(II)-catalyzed oxidative cross-coupling reaction between phenylboronic acid and ethyl thiophen-3-yl acetate.
Q6: Can 2-phenylthiophene undergo carbon skeletal rearrangements?
A6: Research utilizing 13C-labelled 2-phenylthiophene under electron impact conditions revealed carbon skeletal rearrangements within the thiophene ring and migration of the phenyl substituent. The degree of scrambling was found to be partially dependent on the energy of the electron beam, suggesting a complex interplay of factors influencing the rearrangement process.
Q7: How does 2-phenylthiophene react under photochemical conditions?
A7: Computational studies employing CASSCF and MP2-CAS methods have been conducted to understand the photochemical isomerization pathways of 2-phenylthiophene. The results suggest that the reaction proceeds through a conical intersection mechanism, providing a more accurate explanation compared to previously proposed pathways.
Q8: Has 2-phenylthiophene been investigated for its biological activity?
A9: Yes, 2-phenylthiophene has been identified as a potential anti-diabetic agent in a study that profiled the bioactive compounds present in the phenolic extract of the brown algae Choonospora minima. This finding suggests that 2-phenylthiophene might possess biological activity and warrants further investigation in relevant biological systems.
Q9: Are there any computational studies focused on 2-phenylthiophene?
A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 2-phenylthiophene. Density Functional Theory (DFT) calculations have been used to investigate its Raman intensities, revealing discrepancies between theoretical predictions and experimental observations. These findings highlight the importance of considering factors like inter-ring torsion angles and the limitations of DFT methods when studying such conjugated systems.
Q10: Has 2-phenylthiophene been explored in the context of drug discovery?
A11: 2-Phenylthiophene has emerged as a key scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. These studies have demonstrated that 2-phenylthiophene derivatives exhibit potent inhibitory activity against PLpro, effectively blocking viral replication in cell-based assays. The high potency and slow off-rates of these inhibitors have been attributed to their unique binding interactions with the enzyme, including the formation of a novel "BL2 groove" and mimicking the binding of ubiquitin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



